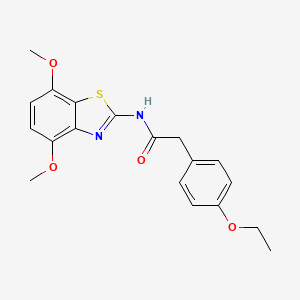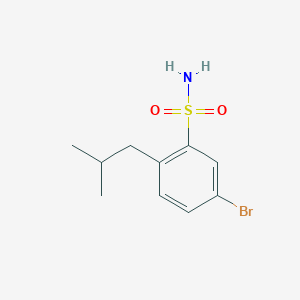![molecular formula C24H21N5O3S B2672351 N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 690249-29-7](/img/structure/B2672351.png)
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transparent Aromatic Polyimides
A study by Tapaswi et al. (2015) discusses the synthesis of transparent polyimides with high refractive indices and small birefringences, which are stable and possess good thermomechanical properties. These polyimides were synthesized using a two-step thermal polycondensation process, which could potentially involve compounds similar to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in their synthesis pathway (Tapaswi et al., 2015).
Azo Coupling Products of 5-Nitro-2,1-Benzisothiazole
Pr̆ikryl et al. (2007) explored the structure of azo coupling products of 5-nitro-2,1-benzisothiazole with aromatic amines, which might include compounds similar to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. These compounds demonstrated stability in acidic medium and showed distinct color changes under certain conditions, indicating potential applications in dye and pigment chemistry (Pr̆ikryl et al., 2007).
Synthesis of 3-Alkylbenzoxazolones
The research by Ram and Soni (2013) on the synthesis of 3-alkylbenzoxazolones from nitroarenes and N-alkyl-N-arylhydroxylamines could involve chemical pathways or intermediates related to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. This study highlights a mild, economical, and wide-scoped method for synthesizing benzoxazolones, which are important in pharmaceuticals (Ram & Soni, 2013).
Water-Soluble Tetrazolium Salt as Chromogenic Indicator
Ishiyama et al. (1997) developed a highly water-soluble disulfonated tetrazolium salt, potentially relevant in the context of similar nitrophenyl compounds, for use as a chromogenic indicator for NADH and cell viability. This could be linked to the study of similar nitro-substituted compounds for biochemical applications (Ishiyama et al., 1997).
Synthesis of Radioiodinated Nitroimidazole Analogues
Li et al. (2005) synthesized radioiodinated nitroimidazole analogues, which are structurally related to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. These compounds showed potential as tumor hypoxia markers, indicating the relevance of such compounds in medical imaging and cancer research (Li et al., 2005).
Antitumor Activity of 1-Aryl-3,3-Dimethyltriazene Derivatives
Research by Giraldi et al. (1977) on the antitumor activity of 1-aryl-3,3-dimethyltriazene derivatives, which may have structural similarities to N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, demonstrates the potential application of such compounds in oncology (Giraldi et al., 1977).
properties
IUPAC Name |
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c30-22(25-16-17-8-3-1-4-9-17)15-21(19-12-7-13-20(14-19)29(31)32)33-24-26-23(27-28-24)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMXWQKNRRROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NNC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2672269.png)
![[4-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B2672274.png)
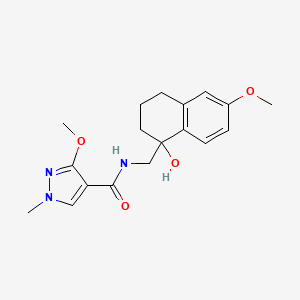
![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)
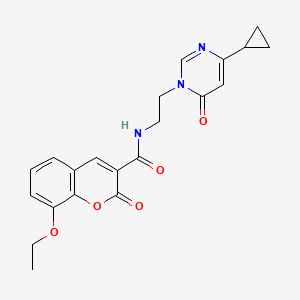
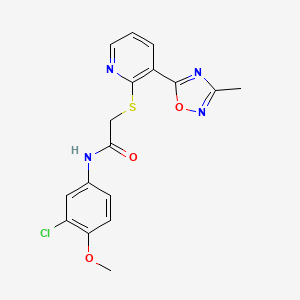
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)
![2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2672283.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2672286.png)
